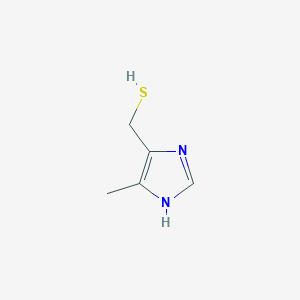

(5-Methyl-1H-imidazol-4-yl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70334-05-3 |

|---|---|

Molecular Formula |

C5H8N2S |

Molecular Weight |

128.20 g/mol |

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methanethiol |

InChI |

InChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) |

InChI Key |

GCYDEHNKSNMNMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CS |

Origin of Product |

United States |

Historical Context and Significance of Imidazole and Methanethiol Derivatives

The scientific journey of imidazole (B134444) and methanethiol (B179389) derivatives is rich and varied, spanning from foundational organic chemistry to modern medicinal applications.

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. nih.govjournalijcar.org Since its discovery, the imidazole nucleus has been identified as a crucial component in a vast array of biologically important molecules, including the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. rjptonline.org This has led to the exploration of imidazole derivatives for a wide range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov The versatility of the imidazole ring allows it to interact with various enzymes and receptors, making it a "privileged structure" in medicinal chemistry. nih.gov

Methanethiol, also known as methyl mercaptan, is the simplest thiol with the chemical formula CH₃SH. wikipedia.org Its history is intertwined with the broader study of thiols, which were recognized in the 19th century for their strong odors and reactivity, particularly with mercury. Methanethiol is a naturally occurring substance found in living organisms and is a key intermediate in the global sulfur cycle. nih.gov It is produced through the microbial degradation of sulfur-containing compounds. Industrially, methanethiol is a valuable intermediate in the production of the essential amino acid methionine, as well as in the plastics and pesticide industries. wikipedia.org

The convergence of these two moieties in (5-Methyl-1H-imidazol-4-yl)methanethiol suggests a compound with potential for diverse chemical reactivity and biological activity, drawing from the rich histories of both its parent structures.

Structural Classification and Nomenclature Within Heterocyclic Thiols

Heterocyclic compounds are cyclic organic compounds containing at least one atom other than carbon within their ring structure. wikipedia.orgyoutube.com (5-Methyl-1H-imidazol-4-yl)methanethiol falls under the classification of heterocyclic thiols.

Structural Classification:

Heterocyclic Core: The core of the molecule is a five-membered imidazole (B134444) ring, which is an aromatic heterocycle. vedantu.com Specifically, it is a 1,3-diazole. journalijcar.org The presence of two nitrogen atoms in the ring imparts basic properties to the molecule.

Substituents: The imidazole ring is substituted with a methyl group (-CH₃) at the 5-position and a methanethiol (B179389) group (-CH₂SH) at the 4-position.

Functional Group: The key functional group is the thiol (or mercaptan) group (-SH), which is known for its nucleophilicity and ability to form disulfide bonds.

Nomenclature:

The systematic IUPAC name for this compound is this compound. The nomenclature can be broken down as follows:

( ... )methanethiol: This indicates a methanethiol group where one hydrogen of the methyl group is substituted.

5-Methyl-1H-imidazol-4-yl: This specifies the substituent attached to the methanethiol group. "Imidazol" denotes the five-membered ring with two nitrogen atoms. "1H" indicates the position of the hydrogen atom on one of the nitrogen atoms. "5-Methyl" and "4-yl" denote the positions of the methyl group and the point of attachment to the methanethiol group, respectively.

This systematic naming precisely describes the molecule's structure, allowing for its unambiguous identification within the broader class of heterocyclic thiols.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methyl 1h Imidazol 4 Yl Methanethiol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidationipb.ptjocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (5-Methyl-1H-imidazol-4-yl)methanethiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. ipb.pt

¹H NMR spectroscopy provides information on the number and type of protons in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the methyl protons, the methanethiol (B179389) protons (both the CH₂ and SH groups), the imidazole (B134444) ring proton, and the N-H proton. The chemical shifts are influenced by the electron density around the protons. For instance, the N-H proton of the imidazole ring is typically observed as a broad signal at a downfield chemical shift due to rapid exchange. ipb.pt

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., sp², sp³ hybridization). The imidazole ring carbons resonate at characteristic downfield shifts, while the methyl and methylene (B1212753) carbons appear further upfield. Tautomerism in the imidazole ring can sometimes lead to peak broadening or the appearance of averaged signals in solution-state NMR. mdpi.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. jocpr.comhmdb.ca A COSY spectrum reveals proton-proton coupling relationships, for example, confirming the proximity of the methylene (CH₂) and thiol (SH) protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D spectra. hmdb.ca

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| Imidazole C-H | ~7.5-8.0 | ~135 | Singlet |

| Imidazole N-H | ~12.0-13.0 | - | Broad Singlet (exchangeable) |

| -CH₂-SH | ~3.6-3.8 | ~25-30 | Doublet (coupled to SH) |

| -CH₂-SH | ~1.5-2.0 | - | Triplet (coupled to CH₂) |

| -CH₃ | ~2.2-2.4 | ~10-15 | Singlet |

| Imidazole C-CH₃ | - | ~130 | Quaternary Carbon |

| Imidazole C-CH₂SH | - | ~125 | Quaternary Carbon |

Note: These are predicted values based on data from related imidazole and thiol derivatives. Actual values may vary depending on the solvent and other experimental conditions. mdpi.comspectrabase.comchemicalbook.comchemicalbook.com

Mass Spectrometry Techniques (LC-MS, GC-MS, HRMS) for Molecular Weight and Purity Determinationjocpr.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound and insights into its structure. sfrbm.org When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and selective method for identifying and quantifying substances in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) is well-suited for the analysis of polar, non-volatile compounds like this compound. The compound is first separated from impurities on an HPLC column and then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can generate the protonated molecular ion [M+H]⁺. oup.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is effective for volatile and thermally stable compounds. Thiols can be analyzed by GC, often with a sulfur-selective detector for enhanced sensitivity. sgs.comazom.com For this compound, derivatization might be necessary to increase its volatility and thermal stability for optimal GC analysis. The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions, which are formed by the breakdown of the molecule in the ion source and aid in structural confirmation.

HRMS (High-Resolution Mass Spectrometry) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. sfrbm.orgnih.gov By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value / Description |

| Molecular Formula | C₅H₈N₂S |

| Monoisotopic Mass | 128.0408 Da |

| Nominal Mass | 128 Da |

| Expected [M+H]⁺ (ESI) | m/z 129.0486 |

| Common Fragmentation | Loss of •SH, •CH₂SH |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Key functional groups in this compound produce characteristic absorption bands. For example, the N-H stretch of the imidazole ring gives a broad absorption, while the S-H stretch of the thiol group results in a weaker, but sharp, absorption. C-H, C=N, and C=C stretching vibrations also appear in distinct regions of the spectrum. mdpi.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C-S and S-S bonds in sulfur-containing compounds often produce prominent Raman signals. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole Ring | 3100 - 2800 (broad) |

| C-H Stretch (sp²) | Imidazole Ring | 3150 - 3050 |

| C-H Stretch (sp³) | Methyl, Methylene | 2980 - 2850 |

| S-H Stretch | Thiol | 2600 - 2550 (weak, sharp) |

| C=N / C=C Stretch | Imidazole Ring | 1650 - 1450 |

| C-S Stretch | Thiol | 750 - 600 |

Note: Based on general data for imidazole and thiol compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysisnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jsac.or.jp By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal lattice, including the exact coordinates of each atom in the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles , offering insights into the molecular geometry.

Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the imidazole N-H group and the thiol S-H group, which dictate the crystal packing. nih.govmdpi.com

The crystal structures of many imidazole derivatives have been reported, often revealing extensive hydrogen-bonded networks that stabilize the crystal lattice. najah.edunih.govresearchgate.net

Interactive Data Table: Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). najah.edu |

| Space Group | The set of symmetry operations for the crystal. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). najah.edu |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-S, N-H). |

| Bond Angles | The angles formed by three connected atoms. |

| Intermolecular Forces | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

Chromatographic Methods for Separation, Purity Assessment, and Quantification (HPLC, GC, Capillary Electrophoresis)nih.gov

Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purity to be assessed and its quantity to be measured.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole derivatives. ptfarm.pl For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier). Detection is typically achieved using a UV detector, as the imidazole ring contains a chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. nih.gov

Gas Chromatography (GC) is particularly useful for separating and analyzing volatile sulfur compounds. acs.org The analysis of this compound by GC would benefit from a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which provide high sensitivity and selectivity for sulfur-containing molecules, minimizing interference from the sample matrix. hpst.czgcms.cz

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. nih.gov This high-resolution technique is effective for the analysis of charged species, such as the protonated form of imidazole derivatives. Different modes of CE, like Capillary Zone Electrophoresis (CZE), can be applied to assess the purity of the target compound and separate it from closely related impurities. nih.gov

Interactive Data Table: Summary of Chromatographic Methods

| Technique | Principle | Typical Application for this compound |

| HPLC | Separation based on partitioning between a stationary and a liquid mobile phase. | Purity assessment, quantification using UV detection. ptfarm.plnih.gov |

| GC | Separation based on partitioning between a stationary and a gaseous mobile phase. | Analysis of volatile impurities, quantification with sulfur-selective detectors. sgs.comhpst.cz |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in an electric field. | High-resolution purity profiling, separation of ionic impurities. nih.govnih.gov |

Computational and Theoretical Investigations of 5 Methyl 1h Imidazol 4 Yl Methanethiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Studies (e.g., B3LYP/SDD basis sets)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. nih.gov This approach offers a favorable balance between accuracy and computational cost.

A common implementation of DFT involves hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. researchgate.net The choice of a basis set, such as the Stuttgart/Dresden (SDD) effective core potential, is crucial for defining the atomic orbitals used in the calculation. For a molecule containing sulfur, like (5-Methyl-1H-imidazol-4-yl)methanethiol, the SDD basis set can be particularly effective for handling the heavier element. Such studies would yield the optimized molecular geometry (bond lengths and angles), total energy, and electronic properties of the molecule. researchgate.netirjweb.com

Optimization of Molecular Conformations and Isomers

Molecules can exist in different spatial arrangements known as conformations. This compound has rotational freedom, particularly around the C-C and C-S single bonds of the methanethiol (B179389) group. Computational methods like DFT or HF can be used to perform a potential energy surface scan, identifying the most stable conformers (those at energy minima). mdpi.comresearchgate.net This analysis is critical for understanding the molecule's preferred three-dimensional structure, which influences its reactivity and interactions with other molecules. The calculations would reveal the relative energies of different rotational isomers (rotamers) and the energy barriers between them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps (ΔE)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the regions of the molecule most involved in electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazole (B134444) Derivatives (Note: This table is a generalized example based on typical values for similar heterocyclic compounds and does not represent actual calculated data for this compound, as such data was not found in the searched literature.)

| Parameter | Method | Typical Energy Value (eV) |

| EHOMO | DFT/B3LYP | -6.0 to -7.0 |

| ELUMO | DFT/B3LYP | -1.0 to -2.0 |

| Energy Gap (ΔE) | DFT/B3LYP | 4.0 to 5.0 |

Calculation of Electrostatic Potentials and Charge Distributions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like nitrogen and sulfur, are susceptible to electrophilic attack. nih.gov

Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These areas, often around hydrogen atoms bonded to electronegative atoms, are sites for nucleophilic attack. nih.gov

Calculating the MEP map for this compound would reveal the charge distribution across the molecule, highlighting the acidic protons and the electron-rich nitrogen and sulfur atoms, thereby predicting its intermolecular interaction patterns. researchgate.net

Theoretical Vibrational Spectra Analysis

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. researchgate.netresearchgate.net This theoretical spectrum is crucial for assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. For this compound, this analysis would help confirm its molecular structure by correlating calculated frequencies for N-H, C-H, C=C, C-N, and C-S stretching and bending modes with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules, including conformational changes and interactions with their environment. For this compound, MD simulations would provide crucial insights into its flexibility and the influence of different solvents on its structure.

Detailed Research Findings:

MD simulations of imidazole derivatives have been effectively used to explore their conformational landscape and interaction with biological targets. For instance, simulations have been conducted on halogenated imidazole chalcones to study their stability when interacting with proteins like the epidermal growth factor receptor (EGFR). pensoft.net These studies often analyze parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule's conformation over time. pensoft.net

In the case of this compound, MD simulations would likely focus on the rotational freedom around the C-C and C-S bonds connecting the imidazole ring to the methanethiol group. The simulations would reveal the most stable conformations (rotamers) and the energy barriers between them.

Solvent effects are another critical aspect that can be investigated using MD. By simulating the molecule in different solvent environments (e.g., water, ethanol, chloroform), researchers can observe how solvent molecules arrange themselves around the solute and how this affects the conformational preferences of this compound. For example, in a polar solvent like water, hydrogen bonding between the solvent and the imidazole ring's nitrogen atoms and the thiol group would be a key interaction to analyze.

Table 1: Illustrative Data from Molecular Dynamics Simulations of an Imidazole Derivative

| Parameter | Value | Description |

| RMSD of Ligand | 1.5 ± 0.3 Å | Measures the average deviation of the ligand's atoms from a reference structure, indicating conformational stability. |

| RMSF of Key Residues | 0.8 - 2.1 Å | Indicates the flexibility of different parts of the molecule during the simulation. |

| Solvent Accessible Surface Area | 150 Ų | Represents the surface area of the molecule that is accessible to the solvent. |

| Number of Hydrogen Bonds | 2.5 (average) | Average number of hydrogen bonds formed between the molecule and solvent over the simulation time. |

This table is illustrative and based on typical data from MD simulations of similar small molecules.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical mechanistic studies, often employing Density Functional Theory (DFT), are essential for elucidating the pathways of chemical reactions. For this compound, such studies could investigate its reactivity, including oxidation, alkylation, and participation in "click" chemistry reactions.

Detailed Research Findings:

Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown complex, branched reaction mechanisms. rsc.org These studies calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathways. rsc.org For this compound, a similar approach could be used to study its oxidation, which could occur at the sulfur atom, the imidazole ring, or the methyl group.

Another area of interest is the reactivity of the thiol group. Computational studies on thiol-maleimide "click" reactions have investigated the influence of solvents and initiators on the reaction mechanism and kinetics. rsc.org These studies often model the reaction profile, identifying key intermediates and transition states. For this compound, theoretical studies could predict its reactivity in similar nucleophilic addition reactions.

Furthermore, the tautomerism of the imidazole ring is a crucial aspect that can be studied computationally. DFT calculations have been used to investigate the proton transfer in the tautomerization of 2-mercaptoimidazole, revealing the high energy barrier for intramolecular proton transfer and the catalytic role of water molecules in lowering this barrier. researchgate.net

Table 2: Illustrative Calculated Energetics for a Postulated Reaction of a Thiol-Containing Imidazole

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials in their ground state. |

| Transition State 1 | +15.2 | Energy barrier for the initial step of the reaction. |

| Intermediate | -5.7 | A meta-stable species formed during the reaction. |

| Transition State 2 | +10.8 | Energy barrier for the subsequent step. |

| Products | -20.1 | Final products of the reaction. |

This table presents hypothetical data to illustrate the kind of information obtained from theoretical mechanistic studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Detailed Research Findings:

The prediction of NMR chemical shifts for imidazole derivatives has been successfully demonstrated in several studies. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts that show good agreement with experimental data. researchgate.net For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental spectra. It has been shown that for some imidazole derivatives, fast tautomerization can complicate the interpretation of solution-state NMR spectra, and computational studies in conjunction with solid-state NMR can be crucial for a full structural description. mdpi.com

Similarly, theoretical calculations can predict the IR spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These calculations can also help in assigning the vibrational modes observed in an experimental spectrum. For example, a DFT study of 4-(4-fluoro-phenyl)-1H-imidazole involved the computation of its optimized geometry and vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Imidazole Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 138.5 | 137.9 |

| C4 | 125.1 | 124.6 |

| C5 | 120.3 | 119.8 |

| Methyl-C | 15.2 | 14.9 |

This table is a representative example of the correlation between predicted and experimental NMR data for imidazole-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

Detailed Research Findings:

QSAR studies on imidazole derivatives have been conducted to understand the structural requirements for their biological activities, such as antifungal or anticancer properties. researchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of imidazole-containing compounds and then using statistical methods to build a model that correlates these descriptors with their observed biological activity. researchgate.netnih.gov For this compound, if it were part of a series of related compounds with known biological activity, a QSAR model could be developed to predict its activity and to guide the design of more potent analogs.

QSPR modeling has been applied to organosulfur compounds to predict their physicochemical properties. researchgate.net For example, QSPR models have been developed to predict properties like boiling point, water solubility, and chromatographic retention times for various classes of organic compounds. nih.gov In the case of this compound, a QSPR model could be used to predict its properties based on its molecular structure. These models rely on descriptors that can be calculated from the 2D or 3D structure of the molecule.

Table 4: Illustrative Descriptors Used in a QSAR Model for Imidazole-Based Inhibitors

| Descriptor | Type | Contribution to Model |

| LogP | Hydrophobicity | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| HOMO Energy | Electronic | Negative |

This table provides an example of molecular descriptors that might be used in a QSAR study of imidazole derivatives and their typical influence on the modeled activity.

Coordination Chemistry of 5 Methyl 1h Imidazol 4 Yl Methanethiol As a Ligand

Formation of Metal Complexes

Studies on Stability and Lability of Metal-Ligand Bonds

The stability and lability of metal complexes containing (5-Methyl-1H-imidazol-4-yl)methanethiol are governed by the interplay of its two key functional groups: the imidazole (B134444) ring, which mimics the side chain of histidine, and the methanethiol (B179389) group, which is analogous to the side chain of cysteine. The coordination environment of metal ions in proteins is frequently dominated by these very residues. nih.gov The stability of the resulting metal-ligand bonds is influenced by several factors, including the coordination number of the metal center, the geometry of the complex, and the electronic properties of the ligand.

Computational studies on model systems, such as zinc(II) complexes with imidazole and methanethiol ligands, provide valuable insights into these relationships. For instance, density functional theory (DFT) calculations on complexes of the type [(Imidazole)nZn–S(H)CH3]2+ demonstrate a clear correlation between the number of coordinating imidazole ligands and the strength of the zinc-sulfur bond. As the number of imidazole ligands (n) increases from 0 to 5, the Zn–S bond systematically weakens and lengthens. nih.gov This is accompanied by a corresponding increase in the average Zn-N bond lengths. nih.gov

This trend suggests that the lability of the thiol-metal bond can be tuned by modulating the coordination environment. In a complex with this compound, the intramolecular presence of the imidazole group can influence the lability of the thiol-metal bond in a similar fashion. The electron-donating properties of the imidazole ring can increase the electron density on the metal center, which in turn can weaken the bond to the softer thiol donor.

The table below, based on computational data for model zinc-imidazole-thiol complexes, illustrates the effect of increasing imidazole coordination on key bond parameters, which serves as a model for understanding the behavior of this compound complexes.

| Number of Imidazole Ligands (n) | Zn-S Bond Length (Å) in Thiol Complexes | Average Zn-N Bond Length (Å) | Zn-S Bond Energy (kcal/mol) |

|---|---|---|---|

| 0 | 2.282 | N/A | - |

| 1 | 2.338 | 2.001 | - |

| 2 | 2.417 | 2.058 | - |

| 3 | 2.519 | 2.121 | - |

| 4 | 2.671 | 2.198 | - |

| 5 | 2.860 | 2.277 | - |

Data derived from computational studies on model [(Imidazole)nZn–S(H)CH3]2+ complexes. Bond energies decrease as bond lengths increase. nih.gov

Applications in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a nitrogen-donor (imidazole) and a sulfur-donor (thiol), makes it a highly attractive building block for supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net

The imidazole moiety is a well-established linker in a major family of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netespublisher.com In ZIFs, metal ions like zinc or cobalt are tetrahedrally coordinated to the nitrogen atoms of imidazolate linkers, creating robust and porous structures with zeolite-like topologies. researchgate.net The incorporation of a this compound ligand could lead to novel MOF architectures with several potential advantages:

Multimodality: The presence of the soft thiol group in addition to the borderline imidazole nitrogen offers a secondary coordination site. This could be used to bind a different type of metal ion, leading to heterometallic frameworks, or it could be subject to post-synthetic modification. nih.gov

Functional Pores: The thiol groups could line the pores of the MOF, creating a "soft" environment capable of selectively interacting with or binding to specific guest molecules, such as heavy metals.

Catalytic Activity: The thiol and imidazole groups can both be catalytically active, potentially mimicking the active sites of certain enzymes within a stable, heterogeneous framework.

While specific MOFs constructed from this compound are not yet prominent in the literature, the principles of MOF synthesis suggest its feasibility. espublisher.com Common synthetic methods such as solvothermal or hydrothermal techniques, where metal salts and the organic linker are heated in a solvent, could be adapted for this ligand. researchgate.netjchemrev.com

Bioinorganic Chemistry Considerations for Imidazole-Thiol Metal Complexes

In the realm of bioinorganic chemistry, metal complexes serve as crucial models for understanding the structure and function of metalloenzymes. d-nb.info The active sites of many enzymes feature metal ions coordinated by amino acid residues, with histidine (containing an imidazole group) and cysteine (containing a thiol group) being among the most common. nih.govresearchgate.net Therefore, complexes formed with this compound are excellent candidates for biomimetic studies.

This single ligand provides both the imidazole and thiol functionalities that are critical in many biological systems. researchgate.net For example:

Zinc Enzymes: Many zinc enzymes feature zinc(II) ions coordinated by a combination of histidine and cysteine residues. nih.gov Complexes with this compound can model the coordination environment of these active sites, allowing for detailed spectroscopic and mechanistic studies that are difficult to perform on the large protein macromolecules themselves. d-nb.info

Redox-Active Metals: The combination of imidazole and thiolate donors is also important in tuning the redox potentials of metal ions like copper and iron in electron transfer proteins. whoi.edu The soft, polarizable nature of the thiol donor can stabilize lower oxidation states of a metal ion. Studying how the coordination of this compound affects the redox properties of metals like copper(II)/copper(I) can provide insight into the function of copper proteins. whoi.edu

The use of such model complexes helps elucidate fundamental principles of coordination chemistry in a biological context, including how the protein environment fine-tunes metal ion reactivity for specific catalytic transformations. d-nb.info

Biochemical Roles and Mechanistic Studies Involving 5 Methyl 1h Imidazol 4 Yl Methanethiol Derivatives

Enzyme Inhibition Mechanisms

The imidazole (B134444) moiety is a key pharmacophore that contributes significantly to the enzyme inhibitory activity of many compounds. nih.govnih.gov Its ability to act as a bioisostere for amide bonds and its electron-rich nature allow it to participate in crucial interactions within enzyme active sites. nih.gov For derivatives of (5-Methyl-1H-imidazol-4-yl)methanethiol, the imidazole ring can play a pivotal role in enzyme inhibition, particularly through interactions with metal ions.

Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. The nitrogen atoms of the imidazole ring are effective ligands for coordinating with these metal ions, such as zinc or iron, present in the enzyme's active site. This coordination can disrupt the normal catalytic cycle, leading to inhibition. For instance, sirtuins, a class of NAD+-dependent deacetylases, are potential targets for imidazole derivatives. nih.gov While classical histone deacetylases (HDACs) are zinc-dependent, sirtuins' activity is linked to cellular energy levels through NAD+. nih.gov Imidazole-containing compounds can function as either inhibitors or activators of sirtuins by binding within the active site and modulating their enzymatic activity. nih.gov

A well-documented example of metal chelation in enzymatic reactions involves S-adenosylmethionine (SAM). In radical SAM enzymes, the amino and carboxylate groups of SAM form a five-membered chelate ring with a unique iron atom of a [4Fe-4S] cluster. nih.gov The imidazole ring of histidine, and by extension, this compound derivatives, can mimic this type of interaction, coordinating with metal centers in other enzymes to achieve an inhibitory effect.

Table 1: Role of Imidazole in Enzyme Inhibition

| Interaction Mechanism | Enzyme Class Example | Role of Imidazole Ring |

|---|---|---|

| Metal Ion Coordination | Metalloenzymes (e.g., some HDACs) | Nitrogen atoms act as ligands for the metal cofactor (e.g., Zn²⁺), disrupting catalysis. |

| Active Site Binding | Sirtuins (Class III HDACs) | Binds to the active site, altering enzymatic deacetylation activity. nih.gov |

| Mimicking Natural Ligands | Radical SAM Enzymes (by analogy) | Can potentially mimic the chelation of iron by the SAM cofactor. nih.gov |

Molecular Interactions with Biological Macromolecules

The therapeutic efficacy of any compound is fundamentally dependent on its interactions with biological macromolecules like proteins and nucleic acids. Derivatives of this compound can engage in a variety of non-covalent interactions, which collectively determine their binding affinity and specificity for a given target.

The key interactions facilitated by the imidazole ring include:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for the formation of robust hydrogen bond networks with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone.

π-π Stacking: As an aromatic heterocycle, the imidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stability of the ligand-protein complex.

The methanethiol (B179389) (-CH₂SH) group adds another layer of interactivity. The thiol is a weak acid and can act as a hydrogen bond donor. More significantly, in its deprotonated thiolate form (-S⁻), it is a potent nucleophile and a soft ligand that can coordinate with metal centers or form covalent bonds under specific conditions.

Involvement in Biotransformation Pathways

The methanethiol group suggests potential involvement in biotransformation pathways, particularly those involving sulfur chemistry. One of the most fascinating examples of biological S-C bond cleavage is mediated by the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.gov

These enzymes feature a [4Fe-4S] cluster that donates an electron to the bound SAM molecule. nih.gov This induces the homolytic cleavage of the S-C(5') bond of SAM, generating a highly reactive 5'-deoxyadenosyl radical (dAdo•). nih.gov This radical is a powerful oxidant that initiates catalysis by abstracting a hydrogen atom from the substrate, leading to a wide range of biochemical transformations. nih.gov

While direct studies on this compound in these pathways are limited, the presence of a thiol group makes it a candidate for interaction with or metabolism by enzymes involved in sulfur biochemistry. It is conceivable that the S-C bond in a derivative could be targeted by similar radical-based mechanisms, or the thiol group could interact with intermediates in these pathways. The cleavage of SAM to produce methionine and dAdoH is a fundamental step, and understanding this mechanism provides a framework for predicting the potential biotransformation of novel thiol-containing compounds. nih.gov

Modulatory Effects on Biochemical Signaling Pathways

The structural similarity of the methyl-imidazole core to histamine (B1213489) provides a strong rationale for its potential to modulate biochemical signaling pathways, particularly those involving histamine receptors. nih.gov Histamine is a critical signaling molecule that exerts its effects through four G-protein coupled receptors: H₁, H₂, H₃, and H₄. nih.gov

H₁ and H₂ Receptors: These receptors are involved in allergic reactions and gastric acid secretion, respectively. nih.gov

H₃ Receptor: This is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. For many years, all potent H₃-receptor ligands were imidazole derivatives. nih.govresearchgate.net

H₄ Receptor: This receptor is primarily involved in immunomodulation. researchgate.net

Many imidazole-containing compounds act as antagonists or inverse agonists at these receptors. nih.govresearchgate.net For example, the antagonist properties of betahistine (B147258) at H₃ receptors are central to its therapeutic effects. researchgate.net The imidazole ring is often essential for binding to these receptors, and modifications to its structure or substituents can drastically alter affinity and efficacy. Given this precedent, derivatives of this compound could be investigated as modulators of histamine receptors or other signaling pathways where imidazole-containing ligands are active, such as serotonergic or dopaminergic pathways. mdpi.com

Table 2: Histamine Receptors as Potential Targets for Imidazole Derivatives

| Receptor | Primary Function | Relevance of Imidazole Moiety |

|---|---|---|

| H₁ Receptor | Allergic response, bronchoconstriction, vasoconstriction. nih.gov | Key structural feature for many antagonist ligands. |

| H₂ Receptor | Gastric acid secretion, bronchodilation. nih.gov | Essential for agonist (histamine) and antagonist binding. |

| H₃ Receptor | Presynaptic inhibition of neurotransmitter release. nih.govresearchgate.net | A common feature in many potent antagonists and inverse agonists. nih.govresearchgate.net |

| H₄ Receptor | Immunomodulation, inflammation, itch sensation. researchgate.net | Present in dual H₃/H₄ antagonists like thioperamide. researchgate.net |

Computational Docking Studies for Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov This in silico method is crucial in modern drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. Software like AutoDock Vina, GOLD, and others are commonly used for these studies. nih.govmdpi.com

For a derivative of this compound, docking studies can provide valuable insights into its potential biological targets. The process involves:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from databases like the Protein Data Bank).

Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding. nih.gov

Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that stabilize the complex. nih.govmdpi.com

Docking studies have been successfully applied to various imidazole derivatives to predict their inhibitory potential against targets like α-amylase, cyclooxygenase (COX) enzymes, and various kinases. nih.govsciencescholar.us For example, in a study on thiazolo[3,2-a]pyridine derivatives targeting α-amylase, the docking results highlighted specific residues involved in binding and correlated well with the compound's potential inhibitory activity. nih.gov Such studies could be employed to screen this compound derivatives against a panel of known drug targets to prioritize them for further experimental validation.

Future Research Directions and Outlook for 5 Methyl 1h Imidazol 4 Yl Methanethiol

Exploration of Novel and Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and environmental benignity. For (5-Methyl-1H-imidazol-4-yl)methanethiol, a key future direction will be the development of novel and greener synthetic methodologies that move beyond traditional, often harsh, reaction conditions.

Current research in heterocyclic chemistry is increasingly focused on sustainable approaches. rsc.org Future synthetic strategies for this compound and its analogues are expected to incorporate:

Catalytic Innovations : The use of reusable and highly efficient catalysts, such as magnetic nanoparticles, is a promising avenue. rsc.org These catalysts can simplify purification processes, reduce waste, and are often operable under milder reaction conditions.

Alternative Energy Sources : Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for many heterocyclic compounds. wisdomlib.org Future research will likely explore its application to the synthesis of this compound, aiming for more energy-efficient processes.

Benign Solvent Systems : A shift away from volatile organic solvents towards aqueous media or solvent-free reaction conditions is a central tenet of green chemistry. The development of synthetic routes in such systems will be a significant step forward.

These advancements will not only make the synthesis of this compound more economically viable and environmentally friendly but also facilitate the production of its derivatives for further research and application.

Advanced Computational Modeling for Predictive Design and Optimization

The integration of computational chemistry into the drug discovery and material design process has become indispensable. For this compound, advanced computational modeling will be a critical tool for predicting its properties, designing novel derivatives, and understanding its interactions at a molecular level.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govmdpi.com This will enable the predictive design of new compounds with enhanced potency and selectivity.

Molecular Docking Simulations : These simulations are crucial for predicting the binding modes and affinities of this compound-based ligands with biological targets such as enzymes and receptors. mdpi.com This approach can guide the rational design of new therapeutic agents.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in complex biological environments, helping to understand their mechanisms of action and stability.

By leveraging these computational tools, researchers can accelerate the discovery and optimization process, reducing the time and cost associated with laboratory-based screening.

Development of Highly Selective Derivatives for Targeted Biochemical Pathways

The imidazole (B134444) and thiol moieties are known pharmacophores that can interact with a variety of biological targets. niscpr.res.innih.gov A significant future research direction for this compound will be the rational design and synthesis of derivatives that can selectively target specific biochemical pathways implicated in disease.

The versatility of the this compound scaffold allows for structural modifications to enhance its therapeutic potential. Future efforts will likely concentrate on:

Enzyme Inhibition : The thiol group can act as a key interacting moiety with metalloenzymes or form covalent bonds with active site residues. nih.gov Derivatives could be designed as potent and selective inhibitors of enzymes involved in cancer, inflammation, or infectious diseases.

Receptor Modulation : The imidazole ring is a common feature in many receptor ligands. researchgate.net By modifying the substituents on the imidazole ring of this compound, it may be possible to develop selective agonists or antagonists for various receptors.

Prodrug Strategies : The thiol group can be functionalized to create prodrugs that release the active this compound or a derivative in a targeted manner, improving its pharmacokinetic profile and reducing off-target effects.

This targeted approach to drug design holds the promise of developing novel therapeutics with improved efficacy and fewer side effects.

Innovative Applications in Advanced Functional Materials

Beyond its potential in medicinal chemistry, the unique chemical properties of this compound make it an attractive building block for the development of advanced functional materials. The imidazole ring offers coordination sites and hydrogen bonding capabilities, while the thiol group can participate in "click" chemistry or bind to metal surfaces. researchgate.netresearchgate.net

Future research in materials science could explore the following applications:

Polymer Science : this compound can be incorporated into polymer backbones or used as a functional pendant group to create materials with unique properties, such as high thermal stability or ionic conductivity. researchgate.net

Supramolecular Chemistry : The ability of the imidazole moiety to form non-covalent interactions can be exploited to construct complex supramolecular assemblies with applications in sensing, catalysis, or drug delivery. mdpi.com

Surface Functionalization : The thiol group provides a strong anchor for attaching this compound to gold or other metal surfaces, enabling the creation of functionalized surfaces for electronics, biosensors, or corrosion inhibition.

The exploration of these applications could lead to the development of novel materials with tailored properties for a wide range of technological fields.

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Theoretical Chemistry

The full potential of this compound will be best realized through a concerted, interdisciplinary research effort. The convergence of chemical biology, materials science, and theoretical chemistry will be essential for a comprehensive understanding and application of this versatile molecule.

Future interdisciplinary research will likely involve:

Chemical Probes : The development of this compound-based chemical probes to study biological processes, leveraging its potential to interact with specific biomolecules.

Bio-inspired Materials : The design of novel materials that mimic biological systems, using this compound as a building block to impart biological recognition or catalytic activity.

Integrated Discovery Platforms : The creation of research platforms that seamlessly integrate computational design, automated synthesis, and high-throughput screening to accelerate the discovery of new applications for this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Methyl-1H-imidazol-4-yl)methanethiol and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole precursors. For example, thiol-containing imidazole derivatives are often prepared by reacting imidazole carbaldehydes (e.g., 4-methyl-1H-imidazole-5-carbaldehyde) with thiolating agents like thiourea or Lawesson’s reagent. Intermediate purification typically involves column chromatography under inert atmospheres to prevent oxidation of the thiol group .

- Key Considerations : Use anhydrous conditions and antioxidants (e.g., DTT) to stabilize the thiol group during synthesis. Confirm product purity via -NMR and LC-MS .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Use SHELX software for structure refinement and ORTEP-III for visualizing molecular geometry .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What safety protocols are essential when handling this compound in lab settings?

- Precautions :

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to the compound’s volatility and potential toxicity.

- Store under nitrogen at –20°C to prevent oxidation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound interact with microbial systems, particularly methanotrophs?

- Experimental Design :

- Batch assays : Incubate Methylacidiphilum fumariolicum SolV with methanethiol (0.5–5 µM) in serum bottles under 5% CO₂/7.5% CH₄ headspace. Monitor methanethiol consumption via GC-MS and H₂S production via colorimetric assays (methylene blue method) .

- Inhibition studies : Measure methane oxidation rates (via -isotope tracing) in the presence of methanethiol to assess competitive inhibition .

- Key Findings : Methanethiol inhibits methane monooxygenase (pMMO) at >3 µM, but degradation via methanethiol oxidase (MTO) reduces toxicity. for methanethiol consumption is ~2.3 nmol·min⁻¹·mg DW⁻¹, with = 0.1 µM .

Q. How can contradictions in methanethiol toxicity data be resolved during microbial studies?

- Approach :

- Dose-response assays : Test methanethiol concentrations (0.1–15 µM) in triplicate to establish dose-dependent inhibition thresholds. Use pre-energized cells (exposed to CH₄ for 2 hours) to differentiate acute vs. adaptive toxicity .

- Metabolite profiling : Quantify H₂S, formaldehyde, and H₂O₂ via GC-MS/HPLC to identify toxic byproducts. For example, H₂S >3 µM inhibits cytochrome c oxidase in M. fumariolicum .

- Data Analysis : Apply Michaelis-Menten kinetics to model substrate competition between CH₄ and CH₃SH. Use AIC criteria to compare inhibition models .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : The thiol group’s susceptibility to oxidation and conformational flexibility complicates crystal lattice formation.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.